molecular formula C10H13NO5 B1403772 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate CAS No. 1369515-33-2

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate

Cat. No. B1403772
M. Wt: 227.21 g/mol
InChI Key: NNOVNCLITMBYRW-UHFFFAOYSA-N
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Description

“2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate” is a special chemical compound . It is a solid substance and is used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO5 . The InChI code is 1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 227.22 g/mol . It should be stored in a refrigerator .

Scientific Research Applications

Anticonvulsant Application

Scientific Field: Pharmacology

Methods of Application: The compounds were synthesized using an optimized coupling reaction . They were then administered to mice and their effects on seizure activity were observed .

Results: The most potent anticonvulsant activity was demonstrated for a specific compound (compound 30), which showed a median effective dose (ED 50) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz test . This compound also showed high metabolic stability on human liver microsomes and negligible hepatotoxicity .

Antinociceptive Application

Scientific Field: Pharmacology

Methods of Application

The compounds were synthesized and then administered to animals. Their effects on pain responses were observed in the hot plate test and writhing tests .

Results

The most promising compound (compound 4) showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively) . Moreover, in vitro studies of compound 4 showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Antibody Production Enhancement

Scientific Field: Biotechnology

Methods of Application: The compounds were added to cultures of Chinese hamster ovary cells, and the effects on antibody production were observed .

Results: One specific compound, 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N- (2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .

Pain Model Application

Scientific Field: Pharmacology

Methods of Application: The compounds were synthesized using an optimized coupling reaction . They were then administered to mice and their effects on pain responses were observed .

Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 . This compound also revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Monoclonal Antibody Production Enhancement

Scientific Field: Biotechnology

Methods of Application: The compounds were added to cultures of Chinese hamster ovary cells, and the effects on antibody production were observed .

Results: One specific compound, 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N- (2,5-dioxopyrrolidin-1-yl) benzamide, was found to increase monoclonal antibody production .

Inhibition of Calcium Currents

Scientific Field: Pharmacology

Methods of Application: The compounds were synthesized using an optimized coupling reaction . Their effects on calcium currents were then studied using electrophysiological techniques .

Results: Compound 30 was found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This compound also revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOVNCLITMBYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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